![molecular formula C22H26N2O B5104705 1-(4-ethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5104705.png)
1-(4-ethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine
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Overview
Description
1-(4-ethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as EPP, is a piperazine derivative that has gained attention in scientific research due to its potential as a therapeutic agent. EPP has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Mechanism of Action
The mechanism of action of 1-(4-ethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. 1-(4-ethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to inhibit the activity of the NF-κB pathway, which plays a key role in inflammation and cancer progression. In addition, 1-(4-ethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to activate the p38 MAPK pathway, which is involved in the regulation of apoptosis and cell cycle progression.
Biochemical and Physiological Effects:
1-(4-ethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-(4-ethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to induce apoptosis and inhibit the proliferation of cancer cells. In addition, 1-(4-ethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-(4-ethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments, including its ease of synthesis and its ability to exhibit multiple biological activities. However, there are also limitations to working with 1-(4-ethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for research on 1-(4-ethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine, including the development of more potent and selective analogs for use in cancer and inflammation research. In addition, further studies are needed to fully understand the mechanism of action of 1-(4-ethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine and its potential therapeutic applications in various fields of research.
Synthesis Methods
1-(4-ethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through a multi-step process involving the reaction of 4-ethylbenzoyl chloride with 3-phenyl-2-propen-1-amine, followed by the reaction of the resulting intermediate with piperazine. The final product can be obtained through purification and isolation techniques.
Scientific Research Applications
1-(4-ethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential as a therapeutic agent in various fields of research. In cancer research, 1-(4-ethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to exhibit antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, 1-(4-ethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory diseases.
properties
IUPAC Name |
(4-ethylphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-2-19-10-12-21(13-11-19)22(25)24-17-15-23(16-18-24)14-6-9-20-7-4-3-5-8-20/h3-13H,2,14-18H2,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKKZBXZGFXWDR-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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